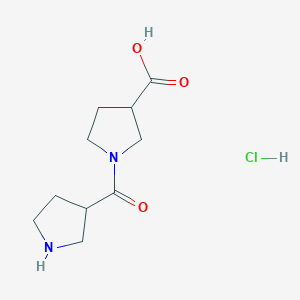

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPRFCRTPWRENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Hydrogenation of Pyrrolidine-3-carboxylic Acid Derivatives

A key approach involves enantioselective hydrogenation of precursor compounds to obtain the chiral pyrrolidine-3-carboxylic acid intermediates with high enantiomeric purity (>99% ee). This is achieved under moderate conditions using chiral catalysts, followed by workup involving alkaline extraction and precipitation at the isoelectric point to isolate the product in high yield and purity (e.g., >99% purity).

-

- Use of chiral hydrogenation catalysts,

- Reaction at room temperature or slightly elevated temperatures,

- Post-reaction pH adjustment to alkaline conditions,

- Extraction with organic solvents,

- Precipitation under controlled pH.

-

- Economical,

- High stereoselectivity,

- Minimal purification required.

Amidation and Carbonylation Reactions

The formation of the amide bond linking the two pyrrolidine units is typically achieved by coupling pyrrolidine-3-carboxylic acid with pyrrolidine-3-carbonyl derivatives. This can involve:

- Activation of the carboxylic acid group (e.g., via carbodiimide coupling agents or acid chlorides),

- Reaction with the amine group of the pyrrolidine ring,

- Use of protecting groups to avoid side reactions.

Carbonylation steps may involve chloroformate derivatives or other carbonyl transfer reagents under anhydrous conditions to ensure selective formation of the amide linkage.

Protection and Deprotection Strategies

To control reactivity during multi-step synthesis, protecting groups such as tert-butoxycarbonyl (Boc) are introduced to amine functionalities. The Boc protection is typically installed by reacting pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide or catalysts such as 4-dimethylaminopyridine (DMAP). Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine for further transformations.

Salt Formation

The final hydrochloride salt is obtained by treating the free base form of the compound with hydrochloric acid, often in an organic solvent or aqueous medium, to improve crystallinity, stability, and handling properties.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Enantioselective Hydrogenation | Chiral catalyst, H2 gas, room temp | Reduction of precursor to chiral pyrrolidine-3-carboxylic acid | High yield, >99% ee |

| 2. Boc Protection | Di-tert-butyl dicarbonate, DMAP, base, THF or acetonitrile, ambient temp | Protection of amine groups to prevent side reactions | Stable Boc-protected intermediate |

| 3. Amidation/Carbonylation | Carbodiimide or acid chloride, coupling with pyrrolidine derivative | Formation of amide linkage between pyrrolidine units | Formation of 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid |

| 4. Deprotection | Trifluoroacetic acid in DCM, room temp | Removal of Boc group to reveal free amine | Free amine intermediate |

| 5. Salt Formation | HCl in suitable solvent | Formation of hydrochloride salt | Final product as crystalline hydrochloride salt |

Analytical and Purity Considerations

- Purity Assessment: High-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity (>95%) and stereochemical integrity.

- Melting Point: Used as a physical parameter to confirm identity and purity.

- Enantiomeric Excess: Chiral HPLC or polarimetry confirms stereochemical purity, critical for biological activity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Catalyst for hydrogenation | Chiral Rh or Ru complexes | High enantioselectivity |

| Reaction temperature | 0–25°C | Mild conditions preferred |

| Solvent | THF, dioxane, dichloromethane | Depends on step |

| Protecting group | Boc (tert-butoxycarbonyl) | Installed and removed as needed |

| Deprotection reagent | Trifluoroacetic acid (TFA) | Efficient Boc removal |

| Salt formation | HCl in organic or aqueous solvent | Enhances stability and handling |

| Yield | Typically >85% overall | Dependent on step optimization |

| Enantiomeric excess (ee) | >99% | Essential for pharmaceutical use |

Research Findings and Improvements

- Recent patents highlight improved enantioselective hydrogenation methods that allow for economical and scalable production of pyrrolidine-3-carboxylic acid derivatives with minimal purification steps.

- Use of flow microreactor systems for Boc protection and amidation steps enhances reaction control, reduces waste, and improves scalability.

- Optimization of pH during extraction and precipitation steps is crucial to maximize yield and purity of the hydrochloride salt form.

Chemical Reactions Analysis

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., nitric acid, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkyl halides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of pyrrolidine derivatives in anticancer therapies. The compound has shown promise in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrolidine have been evaluated for their ability to inhibit specific cancer cell lines, showcasing significant cytotoxic effects at certain concentrations.

2. Neuroprotective Effects

Research indicates that compounds similar to 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride may exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems and reduce oxidative stress, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Various derivatives have been synthesized to improve pharmacokinetic properties, leading to increased efficacy and reduced toxicity.

Case Studies

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Properties :

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidine-3-carboxylic Acid Derivatives

The following table summarizes key structural and functional differences between the target compound and related analogues:

Key Differences and Implications

Biological Activity: Compound 9e (5-arylalkyl-substituted) demonstrates potent anticonvulsant activity (100% protection in pentylenetetrazole-induced seizures), outperforming gabapentin at lower doses . This highlights the importance of arylalkyl substituents in enhancing bioactivity.

Structural Modifications: Ester vs. Substituent Effects: The 4-butoxy-benzyl group in 9e enhances lipophilicity, likely improving blood-brain barrier penetration, critical for CNS-targeting drugs .

Biological Activity

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article presents a comprehensive overview of its properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₄N₂O₃·HCl

- CAS Number : 721966-50-3

- Molecular Weight : 206.67 g/mol

This compound is a derivative of pyrrolidine and exhibits properties that may be useful in medicinal chemistry, particularly in the development of novel therapeutic agents.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the carboxylic acid group facilitates interactions with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid | A549 (lung adenocarcinoma) | 25 | Moderate cytotoxicity |

| Other Pyrrolidine Derivative | HeLa (cervical cancer) | 15 | High cytotoxicity |

In a study using A549 cells, the compound demonstrated moderate cytotoxicity with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

Research has also indicated that pyrrolidine derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial activity suggests that this compound could be further developed as a lead candidate for antibiotic development .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the anticancer activity of this compound using the A549 lung adenocarcinoma model. Cells were treated with varying concentrations of the compound, and cell viability was assessed using the MTT assay. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against common pathogenic bacteria. The results demonstrated significant inhibition of bacterial growth at MIC values comparable to standard antibiotics, highlighting its potential application in treating bacterial infections .

Q & A

Q. What are the recommended methodologies for synthesizing 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Answer:

-

Synthesis Pathways : The compound’s pyrrolidine backbone suggests coupling reactions (e.g., amide bond formation) between pyrrolidine-3-carboxylic acid derivatives and activated carbonyl intermediates. Ethyl ester precursors (e.g., pyrrolidine-3-carboxylic acid ethyl ester hydrochloride, as in ) may serve as intermediates, requiring hydrolysis and subsequent HCl salt formation.

-

Optimization : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .

-

Key Parameters :

Parameter Optimal Range Reference Method Temperature 0–25°C (prevents degradation) Controlled reflux systems Solvent Anhydrous DMF or THF Inert atmosphere (N₂/Ar) Catalysts HOBt/DCC for amide coupling NMR monitoring of intermediates

Q. How should researchers characterize the compound’s purity and structural integrity?

Answer:

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm backbone connectivity. Key signals: δ ~3.5–4.0 ppm (pyrrolidine CH₂), δ ~2.2 ppm (carbonyl-adjacent protons).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and detect chloride counterion adducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids in sealed containers for hazardous waste disposal .

- Toxicity Data : While specific toxicity data for this compound is limited, structurally similar pyrrolidine derivatives (e.g., 1-phenyl-3-pyrrolidinopropan-1-one hydrochloride) show moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanism hypotheses for this compound’s synthesis?

Answer:

- Contradiction Analysis : Conflicting experimental data (e.g., unexpected byproducts or low yields) may arise from unaccounted transition states or solvent effects.

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces.

- Compare computed intermediates with LC-MS/NMR data to validate or refine mechanisms .

- Use molecular dynamics simulations to model solvent interactions (e.g., protonation states in aqueous HCl) .

- Case Study : A 2024 study on pyrrolidine-based amide couplings identified solvent polarity as a critical factor in suppressing diketopiperazine side products .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C/40°C over 72 hours.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (expected >150°C for hydrochloride salts) .

- Light Sensitivity : Conduct accelerated aging studies under UV/visible light to assess photolytic pathways.

- Data Interpretation : Degradation products (e.g., free carboxylic acid or decarboxylated analogs) indicate hydrolytic or oxidative pathways.

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Answer:

- Chromatographic Methods :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isopropanol/hexane mobile phases.

- CE with Cyclodextrins : Employ sulfated β-cyclodextrins as chiral selectors in capillary electrophoresis .

- Crystallization : Diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) for large-scale separations .

Q. What advanced techniques are suitable for probing its interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Biophysical Assays :

- SPR/Surface Plasmon Resonance : Immobilize target proteins to measure binding kinetics (ka/kd).

- ITC/Isothermal Titration Calorimetry : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (if crystallizable) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.